molecular formula C12H16ClNO3 B8707698 Isopropyl 5-chloro-6-isopropoxynicotinate

Isopropyl 5-chloro-6-isopropoxynicotinate

Cat. No. B8707698
M. Wt: 257.71 g/mol
InChI Key: DZGWJMMDFNFBBH-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

5,6-Dichloronicotinic acid ethyl ester (5.33 g, 24.2 mmol) is added to a solution of KOtBu (2.72 g, 24.2 mmol) in isopropanol (50 mL). The mixture is heated at 80° C. for 15 h before another portion of KOtBu (272 mg, 2.42 mmol) is added. Stirring is continued at 80° C. for 24 h. The mixture is diluted with sat. aq. NaHCO3 solution, extracted with diethyl ether, and the combined org. extracts are dried (Na2SO4), filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 5-chloro-6-isopropoxy-nicotinic acid isopropyl ester; LC-MS: tR=1.10 min, [M+1]+=258.05.
Quantity
5.33 g
Type
reactant
Reaction Step One
Name
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
272 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Cl:11])[C:8](Cl)=[N:7][CH:6]=1)[CH3:2].[CH3:14][C:15]([O-:18])(C)[CH3:16].[K+].[CH:20](O)(C)C>C([O-])(O)=O.[Na+]>[CH:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([O:18][CH:15]([CH3:16])[CH3:14])=[N:7][CH:6]=1)([CH3:20])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.33 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)Cl)Cl)=O
Name
Quantity
2.72 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
272 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 9:1

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)OC(C1=CN=C(C(=C1)Cl)OC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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